![molecular formula C15H13NO5 B1291049 3-{[(Benzyloxy)carbonyl]amino}-5-hydroxybenzoic acid CAS No. 900799-69-1](/img/structure/B1291049.png)

3-{[(Benzyloxy)carbonyl]amino}-5-hydroxybenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-{[(Benzyloxy)carbonyl]amino}-5-hydroxybenzoic acid, also known as BHBA, is an organic compound that has been studied extensively in recent years due to its potential applications in various scientific fields. This compound has a unique structure that contains both an amine and a carboxylic acid, which makes it an interesting subject for scientific research. BHBA has been found to have a variety of properties, including anti-oxidant, anti-inflammatory, and anti-microbial activities. In addition, it has been found to have potential applications in the fields of biochemistry, physiology, and pharmacology. We will also discuss potential future directions for BHBA research.

Scientific Research Applications

Biosynthesis and Antibiotics

One study identified 3-amino-5-hydroxybenzoic acid as a precursor in the biosynthesis of ansamycins, a class of antibiotics, in Nocardia mediterranei. This work sheds light on the biosynthetic pathways involved in creating complex molecules with antibiotic properties (Ghisalba & Nüesch, 1981).

Polymer Chemistry

Research in polymer chemistry has demonstrated the utility of 3-amino-5-hydroxybenzoic acid derivatives in creating thermotropic polyesters. These materials exhibit unique properties that make them suitable for advanced applications, including their use in nematic liquid crystal displays (Kricheldorf & Thomsen, 1992). Another study in this domain explored the synthesis of hyperbranched poly(ester‐amide)s, showcasing the adaptability of 3-hydroxybenzoic acid derivatives in creating high-performance polymers with potential for various industrial applications (Kricheldorf & Loehden, 1995).

Chemotherapeutic Agents

In the pharmaceutical field, derivatives of 3-{[(Benzyloxy)carbonyl]amino}-5-hydroxybenzoic acid have been investigated for their potential as cholinesterase inhibitors, which could lead to new treatments for Alzheimer's disease. This research points towards the development of new drug candidates with improved selectivity and efficacy for treating neurological disorders (Kos et al., 2021).

Antioxidant Properties

Another area of study involves the synthesis of derivatives for their antioxidant properties. Compounds based on 3-hydroxybenzoic acid structures have shown promise in free-radical scavenging abilities, suggesting potential applications in preventing oxidative stress-related diseases (Ali, 2015).

Safety and Hazards

Mechanism of Action

Target of Action

It’s known that the compound is used in the synthesis of amides , which are important in nature as they provide the main amino acid linkage in peptides and proteins . Amides are also frequently found in many natural products and biologically active compounds .

Mode of Action

The compound, being a Cbz-protected amine, is involved in the synthesis of amides . The reactions involve the use of isocyanate intermediates, which are generated in situ, to react with Grignard reagents to produce the corresponding amides . This method is highly effective for the synthesis of amides .

Biochemical Pathways

The biochemical pathways affected by this compound are related to the synthesis of amides . The compound, as a Cbz-protected amine, is used in a variety of multi-step organic syntheses . The preparation of amides from these protected amines generally requires two reaction steps: removal of the protecting group from amines to produce free amines, followed by reactions of amines with carboxylic acids .

Pharmacokinetics

The compound, being a cbz-protected amine, is used in the synthesis of amides , which are important in various biological processes. The pharmacokinetics would depend on the specific amide being synthesized and its interaction with the biological system.

Result of Action

The result of the action of 3-(Cbz-amino)-5-hydroxybenzoic Acid is the efficient conversion of Cbz-protected amines to amides . This is significant as amides play a crucial role in nature, providing the main amino acid linkage in peptides and proteins . They are also frequently found in many natural products and biologically active compounds .

Action Environment

The action of 3-(Cbz-amino)-5-hydroxybenzoic Acid can be influenced by various environmental factors. For instance, the reaction conditions, such as temperature and the presence of other reactants, can affect the efficiency of amide synthesis . .

Biochemical Analysis

Biochemical Properties

3-{[(Benzyloxy)carbonyl]amino}-5-hydroxybenzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative reactions, such as those catalyzing the oxidation of benzylic positions . The nature of these interactions often involves the formation of stable intermediates that facilitate further biochemical transformations.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the expression of genes involved in oxidative stress responses and metabolic pathways . Additionally, it has been found to alter cellular metabolism by interacting with key metabolic enzymes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. For example, it has been shown to participate in free radical bromination reactions, where it interacts with radicals and stabilizes them through resonance . These interactions can lead to significant changes in gene expression and enzyme activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have indicated that it remains stable under certain conditions but may degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound in in vitro and in vivo studies has shown alterations in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on metabolic pathways, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where the compound’s activity significantly changes beyond a certain dosage . High doses can result in oxidative stress and cellular damage.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. For instance, it participates in oxidative reactions that lead to the formation of carboxylic acids . These metabolic pathways can influence the overall metabolic flux and levels of specific metabolites in cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . The compound’s distribution can affect its biochemical activity and overall efficacy.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall biochemical effects.

properties

IUPAC Name |

3-hydroxy-5-(phenylmethoxycarbonylamino)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO5/c17-13-7-11(14(18)19)6-12(8-13)16-15(20)21-9-10-4-2-1-3-5-10/h1-8,17H,9H2,(H,16,20)(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIPYTSQSLOJNFI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=CC(=CC(=C2)C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40640484 |

Source

|

| Record name | 3-{[(Benzyloxy)carbonyl]amino}-5-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

900799-69-1 |

Source

|

| Record name | 3-{[(Benzyloxy)carbonyl]amino}-5-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl] (morpholino)methanone](/img/structure/B1290971.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-1-benzyl-6-oxopiperidine-3-carboxylic acid](/img/structure/B1290975.png)

![1-Benzyl-2-[4-(tert-butyl)phenyl]-6-oxo-3-piperidinecarboxylic acid](/img/structure/B1290976.png)

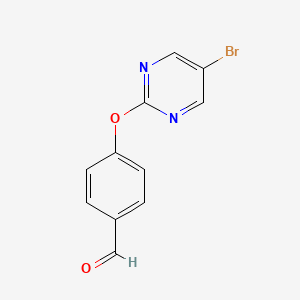

![3-[(5-Bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde](/img/structure/B1290980.png)

![2-(Methylthio)[1,2,4]triazolo[1,5-A][1,3,5]triazin-7-amine](/img/structure/B1290985.png)

![5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1290995.png)